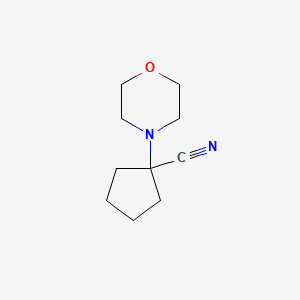

1-Morpholin-4-ylcyclopentanecarbonitrile

Beschreibung

Contextualization within Organic and Heterocyclic Chemistry

1-Morpholin-4-ylcyclopentanecarbonitrile is classified as an α-aminonitrile. This class of compounds is characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. The structure of this compound incorporates a saturated five-membered carbocyclic ring (cyclopentane) and a six-membered heterocyclic ring (morpholine).

The morpholine (B109124) ring is a "privileged scaffold" in medicinal chemistry. nih.govsci-hub.senih.govresearchgate.net This means that this particular structural motif is frequently found in biologically active compounds and approved drugs. The morpholine moiety is often introduced into molecules to improve their physicochemical and pharmacokinetic properties, such as increasing potency and metabolic stability. nih.govsci-hub.senih.gov

The presence of the nitrile group (-C≡N) is also highly significant. The nitrile can be hydrolyzed to form a carboxylic acid, reduced to form an amine, or used to create various nitrogen-containing heterocycles. This versatility makes α-aminonitriles like this compound important intermediates in organic synthesis. rsc.org

| Structural Component | Chemical Class | Key Features |

| Morpholine Ring | Heterocyclic Amine | Enhances pharmacokinetic properties, acts as a versatile building block. nih.govsci-hub.se |

| Cyclopentane (B165970) Ring | Carbocycle | Provides a specific three-dimensional shape to the molecule. |

| Nitrile Group | Functional Group | Can be converted into various other functional groups (e.g., carboxylic acid, amine). rsc.org |

Significance in Contemporary Synthetic Methodologies

The primary significance of this compound in modern synthetic chemistry lies in its role as a versatile intermediate, largely due to its formation via the Strecker reaction. organic-chemistry.orgnih.govwikipedia.orgmasterorganicchemistry.com The Strecker synthesis is a three-component reaction that combines a ketone or aldehyde, an amine, and a cyanide source to produce an α-aminonitrile. nih.govwikipedia.orgmdpi.com

In the case of this compound, the synthesis would involve the reaction of cyclopentanone (B42830), morpholine, and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). nih.gov

Table of Reactants for the Synthesis of this compound via Strecker Reaction:

| Reactant | Role |

| Cyclopentanone | Carbonyl Component |

| Morpholine | Amine Component |

| Trimethylsilyl Cyanide (TMSCN) | Cyanide Source |

The resulting α-aminonitrile is a stable precursor to other important molecules. rsc.org For example, the nitrile group can be hydrolyzed to produce 1-morpholin-4-ylcyclopentanecarboxylic acid, a substituted α-amino acid. These types of non-proteinogenic α-amino acids are of great interest in the development of new pharmaceuticals and other bioactive compounds. organic-chemistry.org

The use of α-aminonitriles as "masked" iminium ions is another important synthetic application. rsc.org Under certain reaction conditions, the cyanide group can be eliminated to generate a reactive iminium ion, which can then react with various nucleophiles to form new carbon-carbon bonds. This allows for the construction of more complex molecular architectures. rsc.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-morpholin-4-ylcyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c11-9-10(3-1-2-4-10)12-5-7-13-8-6-12/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGGDZUTOZLKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586476 | |

| Record name | 1-(Morpholin-4-yl)cyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62317-19-5 | |

| Record name | 1-(Morpholin-4-yl)cyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Intramolecular Dynamics of 1 Morpholin 4 Ylcyclopentanecarbonitrile

Reactivity of the Nitrile Functional Group

The chemical behavior of 1-Morpholin-4-ylcyclopentanecarbonitrile is largely dictated by the reactivity of its two primary functional groups: the nitrile and the morpholine (B109124) moiety. The nitrile group, characterized by a carbon-nitrogen triple bond (C≡N), is a versatile functional group in organic synthesis. pdx.edu The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. wikipedia.orglibretexts.org This electrophilicity arises from the significant electronegativity difference between nitrogen and carbon, which polarizes the bond, and can be represented by a resonance structure that places a positive charge on the carbon. wikipedia.orglibretexts.org As an α-aminonitrile, where the nitrile group is directly attached to a carbon bearing an amino group (the morpholine nitrogen), its reactivity is enhanced compared to simple alkyl or aryl nitriles. nih.gov

The primary reaction pathway for the nitrile group involves the nucleophilic addition across the carbon-nitrogen triple bond. stackexchange.com The electrophilic nature of the nitrile carbon makes it a target for a wide array of nucleophiles, leading to the formation of various intermediates and products. wikipedia.orglibretexts.org

The reduction of the nitrile group in this compound to a primary amine, (1-morpholin-4-ylcyclopentyl)methanamine, is a key transformation. This is typically achieved using complex metal hydrides such as Lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comresearchgate.net

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbon of the cyano group. libretexts.org This initial addition breaks one of the π-bonds and forms an intermediate imine anion. libretexts.org The imine anion, often stabilized as a metal salt complex, undergoes a second hydride addition to the same carbon atom. libretexts.org This second step results in a dianion intermediate. libretexts.org Subsequent aqueous or acidic workup protonates the nitrogen atom, yielding the final primary amine. masterorganicchemistry.comresearchgate.net

While LiAlH₄ is a powerful reducing agent capable of readily reducing nitriles, milder reagents like NaBH₄ often require catalysts, such as CoCl₂, to achieve the same transformation. researchgate.netcambridgemedchemconsulting.com Another reagent, Diisobutylaluminium hydride (DIBAL-H), can be used for the partial reduction of nitriles to aldehydes. researchgate.netcambridgemedchemconsulting.com This occurs because DIBAL-H adds only one hydride equivalent, forming a stable intermediate that hydrolyzes to an aldehyde upon workup. researchgate.netcambridgemedchemconsulting.com

| Hydride Reagent | Intermediate | Final Product after Workup |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Dianion | Primary Amine |

| Sodium borohydride (NaBH₄) / CoCl₂ | Dianion | Primary Amine |

| Diisobutylaluminium hydride (DIBAL-H) | Iminium ion | Aldehyde |

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can add to the nitrile group to form ketones after hydrolysis. google.com This reaction provides a powerful method for carbon-carbon bond formation.

The mechanism begins with the nucleophilic attack of the carbanion-like alkyl or aryl group from the organometallic reagent on the electrophilic nitrile carbon. google.com This addition forms an intermediate imine anion, which is stabilized as a magnesium or lithium salt. google.com This imine salt is stable and does not react further with the organometallic reagent. The reaction is then quenched with an aqueous acid workup, which hydrolyzes the imine intermediate to a ketone. libretexts.orggoogle.com For example, the reaction of this compound with methylmagnesium bromide, followed by hydrolysis, would yield 1-(1-morpholin-4-ylcyclopentyl)ethan-1-one.

| Organometallic Reagent (R-M) | Intermediate | Final Product after Hydrolysis |

|---|---|---|

| Grignard Reagent (R-MgX) | Imine Magnesium Salt | Ketone (R-C=O) |

| Organolithium Reagent (R-Li) | Imine Lithium Salt | Ketone (R-C=O) |

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgnih.gov This reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. nih.gov

Under acidic conditions, the nitrogen atom of the nitrile is first protonated by the acid. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. libretexts.org The resulting intermediate undergoes tautomerization to form an amide. nih.gov With continued heating in the acid, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion. nih.gov

In basic hydrolysis, a hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an amide. This amide is then hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia. nih.gov A final acidification step is required to obtain the free carboxylic acid.

The electronic structure of the nitrile group is key to its reactivity. The carbon and nitrogen atoms are sp-hybridized, resulting in a linear N-C-C geometry. stackexchange.comgoogle.com The carbon-nitrogen triple bond consists of one sigma (σ) bond and two pi (π) bonds. google.com

Nitrogen is more electronegative than carbon, leading to a significant polarization of the triple bond. This pulls electron density away from the carbon and towards the nitrogen, creating a large dipole moment and rendering the carbon atom electron-deficient and thus highly electrophilic. wikipedia.orgstackexchange.com This inherent electrophilicity is the primary reason for the nitrile group's susceptibility to nucleophilic attack. wikipedia.orglibretexts.org Theoretical calculations have shown that α-aminonitriles, particularly in their protonated form, are more reactive than other nitriles due to a lower-lying π* orbital, which makes them better electron acceptors. nih.gov

Nucleophilic Addition Pathways to the Cyano Moiety

Reactivity of the Morpholine Heterocyclic Moiety

The morpholine ring in this compound is a saturated heterocycle containing both an amine (secondary) and an ether functional group. Its reactivity is primarily centered on the nitrogen atom. wikipedia.orgatamanchemicals.com

Morpholine behaves as a typical secondary amine and is basic due to the lone pair of electrons on the nitrogen atom. chemicalbook.com However, the presence of the electronegative oxygen atom in the ring withdraws electron density from the nitrogen via an inductive effect. masterorganicchemistry.comatamanchemicals.com This makes morpholine less basic (pKa of the conjugate acid is ~8.4) and less nucleophilic than structurally similar secondary amines like piperidine (B6355638) (pKa of the conjugate acid is ~11.1). pdx.edumasterorganicchemistry.com

Despite its reduced basicity compared to piperidine, the morpholine nitrogen is still readily reactive. It can be protonated by acids to form morpholinium salts. nih.govchemicalbook.com As a nucleophile, it can participate in a variety of common amine reactions, including:

N-Alkylation: Reaction with alkyl halides to form quaternary ammonium salts. researchgate.netakjournals.com

N-Acylation: Reaction with acyl chlorides or acid anhydrides to form N-acylmorpholines (amides). google.comgoogle.com

Reaction with Aldehydes and Ketones: Formation of enamines, which are useful intermediates in organic synthesis. wikipedia.org

In the context of this compound, the basicity of the morpholine nitrogen means that under acidic reaction conditions (such as acid-catalyzed nitrile hydrolysis), the nitrogen will be protonated. This protonation could influence the rate and mechanism of reactions at the nitrile center.

Aminic Reactivity and Nucleophilicity Considerations

The aminic reactivity of the morpholine moiety is central to the formation of this compound. The nitrogen atom of morpholine, a secondary amine, possesses a lone pair of electrons, rendering it nucleophilic. masterorganicchemistry.com Nucleophilicity is a measure of a species' ability to donate an electron pair to an electrophile. In the context of amines, nucleophilicity generally correlates with basicity but is also influenced by steric and electronic factors. masterorganicchemistry.commasterorganicchemistry.com

The structure of morpholine, when compared to other cyclic secondary amines like piperidine and pyrrolidine, presents distinct reactivity profiles. The presence of the ether oxygen atom in the morpholine ring has a significant electronic influence, which tempers the nucleophilicity of the nitrogen atom. masterorganicchemistry.com This effect makes morpholine a weaker nucleophile than piperidine, where the oxygen is replaced by a methylene (B1212753) group. masterorganicchemistry.comresearchgate.net For instance, studies have shown that piperidine is approximately 300 times more nucleophilic than morpholine in aqueous solutions. masterorganicchemistry.com This reduced reactivity is a critical consideration in its reaction pathways.

Interactive Table: Comparative Nucleophilicity of Secondary Amines

| Compound | pKaH (in H₂O) | Nucleophilicity Parameter (N) (in MeCN) | Relative Nucleophilicity |

|---|---|---|---|

| Pyrrolidine | 11.27 | 18.58 | Very High |

| Piperidine | 11.12 | 18.1 (in H₂O) | High |

| Morpholine | 8.33 | 15.65 | Moderate |

Data sourced from multiple studies. masterorganicchemistry.comresearchgate.net The Nucleophilicity Parameter (N) is a quantitative scale for nucleophilicity.

Enamine Formation Pathways involving Morpholine

While morpholine reacts with ketones like cyclopentanone (B42830) to form enamines under certain conditions, the synthesis of α-aminonitriles such as this compound follows a distinct, albeit related, mechanistic pathway. masterorganicchemistry.comchegg.com Enamine formation involves the dehydration of a carbinolamine intermediate followed by the removal of a proton from a carbon atom alpha to the nitrogen, resulting in a C=C double bond. masterorganicchemistry.com

However, the formation of the title compound proceeds through an iminium ion intermediate. The key steps are as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon of cyclopentanone.

Carbinolamine Formation: This addition leads to a zwitterionic intermediate that rapidly undergoes proton transfer to form a neutral carbinolamine, also known as a hemiaminal.

Dehydration: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).

Iminium Ion Formation: Subsequent elimination of a water molecule results in the formation of a tertiary iminium ion. This cation is a potent electrophile, characterized by a C=N double bond with a positive charge on the nitrogen atom.

Cyanide Addition: The final step is the nucleophilic attack of a cyanide ion (from a source like KCN or HCN) on the electrophilic carbon of the iminium ion. masterorganicchemistry.commasterorganicchemistry.com This addition forms the C-C bond and yields the stable α-aminonitrile product, this compound. numberanalytics.com

This iminium pathway is crucial for the Strecker synthesis and its variants, distinguishing it from the pathway that leads to a neutral enamine nucleophile. masterorganicchemistry.commasterorganicchemistry.com

Influence of the Ether Oxygen on Nitrogen Reactivity

The ether oxygen atom within the morpholine ring exerts a significant and deactivating influence on the reactivity of the adjacent nitrogen atom. This is primarily due to the oxygen's high electronegativity, which results in a strong electron-withdrawing inductive effect (-I effect). masterorganicchemistry.com

Reaction Kinetics and Rate-Determining Steps

In the formation of the crucial iminium ion intermediate from a ketone and a secondary amine, the rate-determining step is often the acid-catalyzed dehydration of the carbinolamine intermediate. masterorganicchemistry.com

At low pH (highly acidic conditions): Most of the amine is protonated and non-nucleophilic, which can slow the initial attack on the carbonyl.

At neutral or high pH: The concentration of the acid catalyst is low, making the dehydration of the carbinolamine slow and often rate-limiting.

At weakly acidic pH (typically pH 4-6): This is often the optimal range. There is a sufficient concentration of unprotonated amine to initiate the reaction and enough acid catalyst to facilitate the dehydration step effectively. masterorganicchemistry.com

The subsequent addition of the cyanide nucleophile to the highly reactive iminium ion is typically a very fast step and is not considered rate-determining. masterorganicchemistry.com Studies on the formation of enamines from cyclic ketones and morpholine have also highlighted the importance of both electronic and steric factors in determining reaction rates, with morpholine sometimes reacting faster than the more basic piperidine, a phenomenon attributed to sterics. ysu.edu

Interactive Table: Mechanistic Steps in this compound Synthesis

| Step Number | Reaction Stage | Description | Kinetic Relevance |

|---|---|---|---|

| 1 | Nucleophilic Addition | Morpholine attacks the carbonyl of cyclopentanone. | Generally fast, but can be slowed at very low pH. |

| 2 | Carbinolamine Formation | Proton transfer forms the hemiaminal intermediate. | Rapid equilibrium. |

| 3 | Dehydration | Acid-catalyzed elimination of water to form an iminium ion. | Often the rate-determining step , highly pH-dependent. masterorganicchemistry.com |

Regioselectivity and Stereoselectivity Studies

The concepts of regioselectivity and stereoselectivity are critical for understanding the three-dimensional outcome of chemical reactions.

Regioselectivity: In the synthesis of this compound from cyclopentanone, the issue of regioselectivity is straightforward. The reaction occurs exclusively at the single carbonyl carbon of the symmetric cyclopentanone ring. However, studies involving related structures, such as the reaction of cyanothioacetamide with 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes (enamines derived from morpholine), have shown that subsequent reactions can be non-regiospecific, leading to mixtures of products. enamine.netresearchgate.net This indicates that while the formation of the aminonitrile itself is regiochemically controlled, the broader reactivity of morpholine-derived structures can be complex. researchgate.net

Stereoselectivity: The product, this compound, possesses a stereocenter at the C1 position of the cyclopentane (B165970) ring—the carbon atom bonded to both the morpholine and the nitrile groups. The synthesis of this compound from achiral starting materials (cyclopentanone and morpholine) under standard, achiral reaction conditions results in the formation of a racemic mixture, meaning both possible enantiomers are produced in equal amounts.

Achieving stereoselectivity to favor the formation of one enantiomer over the other requires the use of asymmetric synthesis strategies. While specific studies on the stereoselective synthesis of this particular molecule are not widely reported, the principles of asymmetric Strecker reactions are well-established. mdpi.com These methods often involve:

Chiral Catalysts: Using a chiral organocatalyst or a chiral Lewis acid to control the facial attack of the cyanide on the iminium ion. mdpi.com

Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to direct the stereochemical outcome of the reaction.

These approaches are fundamental in medicinal chemistry for producing enantiomerically pure compounds.

Structure Reactivity Relationships and Derivatives of 1 Morpholin 4 Ylcyclopentanecarbonitrile

Systematic Modification of the Cyclopentane (B165970) Ring

Key modifications to the cyclopentane ring can include:

Introduction of Substituents: The placement of various functional groups at different positions on the cyclopentane ring can explore new binding interactions. For instance, the introduction of hydroxyl or amino groups could provide additional hydrogen bonding opportunities, while alkyl or aryl groups could probe hydrophobic pockets in a target protein.

Ring Contraction or Expansion: Altering the ring size to cyclobutane (B1203170) or cyclohexane (B81311) analogs can change the conformational flexibility and spatial arrangement of the morpholine (B109124) and nitrile groups, which can be crucial for optimal target engagement.

Introduction of Unsaturation: The creation of a double bond within the cyclopentane ring (cyclopentene) would introduce planarity and alter the electronic properties of the scaffold.

The following interactive table illustrates hypothetical structure-activity relationships (SAR) resulting from systematic modifications of the cyclopentane ring, with "Relative Potency" being a theoretical measure of biological effect.

| Derivative | Modification | Position of Modification | Hypothetical Relative Potency |

| 4.1.1 | -OH | 2 | 1.5 |

| 4.1.2 | -CH3 | 3 | 1.2 |

| 4.1.3 | =O (keto) | 2 | 0.8 |

| 4.1.4 | Phenyl | 3 | 2.5 |

| 4.1.5 | Cyclohexyl analog | - | 0.9 |

This table is illustrative and based on general medicinal chemistry principles.

Functionalization of the Morpholine Moiety

The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to enhance a compound's physicochemical properties, such as aqueous solubility and metabolic stability, which can improve its pharmacokinetic profile. nih.govsci-hub.se Its presence is known to be beneficial for compounds targeting the central nervous system (CNS) due to its ability to balance lipophilicity and hydrophilicity, potentially aiding in crossing the blood-brain barrier. nih.govnih.govacs.org

Functionalization of the morpholine moiety can be approached in several ways:

Substitution on the Ring: Introducing substituents on the carbon atoms of the morpholine ring can influence its conformation and interaction with the surrounding environment. For example, alkyl groups could enhance lipophilicity.

Oxidation of the Nitrogen: Oxidation of the morpholine nitrogen to an N-oxide could alter its electronic properties and potential for hydrogen bonding.

Ring Opening: While a more drastic modification, the hydrolytic opening of the morpholine ring could lead to linear ether-amine derivatives, which would significantly change the molecule's properties.

Below is an interactive data table of hypothetical SAR based on modifications to the morpholine moiety.

| Derivative | Modification | Position of Modification | Hypothetical Relative Potency |

| 4.2.1 | 2-methyl | C2 | 1.1 |

| 4.2.2 | 3,5-dimethyl | C3, C5 | 1.3 |

| 4.2.3 | N-oxide | N4 | 0.7 |

| 4.2.4 | 2-phenyl | C2 | 2.1 |

This table is illustrative and based on general medicinal chemistry principles.

Investigation of Nitrile Group Substitutions

The nitrile group is a versatile functional group in drug design. numberanalytics.com It can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, and is often considered a bioisostere for carbonyl groups, halogens, or hydroxyl groups. tandfonline.comresearchgate.net The reactivity of the nitrile group also allows for its conversion into other functional groups, providing a handle for further derivatization.

Potential modifications of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. pressbooks.pubchemistrysteps.com These derivatives would have significantly different electronic and hydrogen bonding properties.

Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride, would yield a primary amine. chemistrysteps.comlibretexts.org This introduces a basic center and a potent hydrogen bond donor.

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis. pressbooks.pubchemistrysteps.com

Bioisosteric Replacement: The nitrile group can be replaced with other functional groups of similar size and electronic properties, such as an oxadiazole, a tetrazole, or a trifluoromethyl group, to fine-tune the molecule's properties.

The following interactive table presents a hypothetical SAR for derivatives with nitrile group substitutions.

| Derivative | Resulting Functional Group | Reaction Type | Hypothetical Relative Potency |

| 4.3.1 | -COOH | Hydrolysis | 0.5 |

| 4.3.2 | -CONH2 | Partial Hydrolysis | 1.8 |

| 4.3.3 | -CH2NH2 | Reduction | 2.2 |

| 4.3.4 | Tetrazole | Bioisosteric Replacement | 3.0 |

This table is illustrative and based on general medicinal chemistry principles.

Computational Studies on Structure-Reactivity Correlations

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools for understanding the correlation between the chemical structure of a molecule and its biological activity. nih.govresearchgate.net For a series of derivatives of 1-morpholin-4-ylcyclopentanecarbonitrile, QSAR models could be developed to predict the activity of novel analogs and to guide synthetic efforts.

A typical QSAR study would involve:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external test sets of compounds.

Such computational models could provide insights into the key structural features required for activity. For example, a QSAR model might reveal that a specific distribution of electrostatic potential around the molecule is critical for its interaction with a biological target, or that a certain range of lipophilicity is optimal for cell permeability. These insights can help prioritize the synthesis of new derivatives with a higher probability of success.

Advanced Spectroscopic Characterization and Elucidation of 1 Morpholin 4 Ylcyclopentanecarbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Morpholin-4-ylcyclopentanecarbonitrile, a combination of ¹H, ¹³C, and 2D-NMR experiments would provide a complete picture of its molecular framework.

¹H-NMR Chemical Shift Analysis and Solvent Effects

¹H-NMR spectroscopy provides information on the number of different types of protons in a molecule and their chemical environment. The spectrum of this compound is expected to show distinct signals for the protons on the morpholine (B109124) ring and the cyclopentane (B165970) ring.

Morpholine Protons: The morpholine ring contains two sets of chemically non-equivalent methylene (B1212753) protons. The four protons adjacent to the oxygen atom (H-a) would appear downfield due to the deshielding effect of the electronegative oxygen, likely in the range of 3.6-3.8 ppm. The four protons adjacent to the nitrogen atom (H-b) would be expected at a slightly higher field, around 2.5-2.7 ppm.

Cyclopentane Protons: The eight protons on the cyclopentane ring (H-c, H-d) would produce complex, overlapping multiplet signals, typically found in the 1.5-2.2 ppm region of the spectrum.

The choice of deuterated solvent can induce shifts in the proton resonances, particularly for protons near polar functional groups. Solvents capable of hydrogen bonding, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄, may interact with the lone pairs on the nitrogen and oxygen atoms, causing slight downfield shifts compared to a non-polar solvent like benzene-d₆.

Table 1. Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Ring Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-a | Morpholine (-CH₂-O) | 3.6 - 3.8 | Triplet (t) |

| H-b | Morpholine (-CH₂-N) | 2.5 - 2.7 | Triplet (t) |

| H-c, H-d | Cyclopentane (-CH₂-) | 1.5 - 2.2 | Multiplet (m) |

¹³C-NMR and Heteronuclear Spectroscopies

¹³C-NMR spectroscopy identifies the number of chemically distinct carbon atoms and provides insight into their electronic environment. The proton-decoupled ¹³C-NMR spectrum for this compound would be expected to show six distinct signals.

Nitrile Carbon (C≡N): This carbon is highly deshielded and would appear significantly downfield, characteristically in the 118-125 ppm range.

Quaternary Carbon: The carbon on the cyclopentane ring bonded to both the morpholine nitrogen and the nitrile group would be a quaternary carbon, expected around 65-75 ppm.

Morpholine Carbons: The carbons adjacent to the oxygen (-CH₂-O) would appear around 66-68 ppm, while the carbons adjacent to the nitrogen (-CH₂-N) would be found further upfield, around 48-52 ppm.

Cyclopentane Carbons: The remaining methylene carbons of the cyclopentane ring would appear in the aliphatic region, typically between 25-40 ppm.

Heteronuclear techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments made from the broadband-decoupled spectrum.

Table 2. Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Functional Group | Predicted Chemical Shift (δ, ppm) |

| C1 | Nitrile (-C≡N) | 118 - 125 |

| C2 | Quaternary (C-N, C-CN) | 65 - 75 |

| C3 | Morpholine (-CH₂-O) | 66 - 68 |

| C4 | Morpholine (-CH₂-N) | 48 - 52 |

| C5 | Cyclopentane (-CH₂) | 30 - 40 |

| C6 | Cyclopentane (-CH₂) | 25 - 35 |

2D-NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would show correlations between the adjacent methylene protons within the morpholine ring (H-a with H-b) and throughout the cyclopentane ring system, helping to trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached protons (e.g., linking the ¹H signal at ~3.7 ppm to the ¹³C signal at ~67 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing connectivity across quaternary centers. For instance, correlations would be expected from the cyclopentane protons to the quaternary carbon and the nitrile carbon, confirming the attachment of the nitrile group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be dominated by several key features:

Nitrile Stretch (C≡N): A sharp, intense absorption band in the IR spectrum is expected in the range of 2220-2260 cm⁻¹. This is a highly characteristic band for the nitrile functional group. In the Raman spectrum, this vibration would also be strong and easily identifiable.

C-H Stretch: Aliphatic C-H stretching vibrations from the methylene groups of both rings would appear as strong bands in the region of 2850-3000 cm⁻¹.

C-O-C Stretch: The ether linkage in the morpholine ring would produce a strong, characteristic C-O-C asymmetric stretching band in the IR spectrum, typically around 1115-1130 cm⁻¹.

C-N Stretch: The C-N stretching vibrations of the tertiary amine would appear in the 1250-1020 cm⁻¹ region, often overlapping with other fingerprint region signals.

Table 3. Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |

| C≡N | Stretch | 2220 - 2260 | Medium-Sharp |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong |

| C-O-C | Asymmetric Stretch | 1115 - 1130 | Strong |

| C-N | Stretch | 1020 - 1250 | Medium |

Mass Spectrometry (MS) and Ion Mobility Mass Spectrometry (IM-MS) for Molecular Ion Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. The molecular weight of this compound is 180.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 180.

The fragmentation pattern would provide structural information. Plausible fragmentation pathways would include the loss of the nitrile group (CN, 26 Da) leading to a fragment at m/z 154, or cleavage of the morpholine ring. The base peak could arise from a stable fragment formed by the cleavage of the cyclopentane ring or the loss of ethylene (B1197577) oxide from the morpholine moiety.

Ion Mobility-Mass Spectrometry (IM-MS) would offer an additional dimension of characterization. chemicalbook.com This technique separates ions based on their size, shape, and charge in the gas phase. bldpharm.com IM-MS could provide a collision cross-section (CCS) value for the [M+H]⁺ ion of the compound, which is a unique physicochemical property that reflects its three-dimensional structure. nih.gov This would be particularly useful for distinguishing it from any potential structural isomers. chemicalbook.com

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform this analysis, a high-quality single crystal of this compound would be required.

As no published crystal structure is available, this section remains hypothetical. If a crystal structure were determined, it would provide definitive information on:

Molecular Conformation: The exact chair conformation of the morpholine ring and the envelope or twist conformation of the cyclopentane ring.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, revealing any significant non-covalent interactions like hydrogen bonds or dipole-dipole interactions that stabilize the solid-state structure.

This crystallographic data would represent the ultimate confirmation of the molecule's structure and stereochemistry. nist.gov

Integration of Chemometric Approaches for Spectroscopic Data Interpretation

Given the complexity of spectroscopic data, especially when analyzing multiple samples or monitoring a process, chemometric methods are invaluable for data interpretation. nih.gov While no specific chemometric studies on this compound have been published, the application of these techniques can be discussed in this context.

Chemometrics employs multivariate statistics to extract meaningful information from chemical data. For instance, in the quality control of this compound, a large number of spectra (e.g., from different batches of synthesis) could be collected.

Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is an exploratory data analysis tool that can be used to visualize trends and groupings within a dataset. nih.gov By applying PCA to a set of IR or Raman spectra of this compound, it would be possible to:

Identify outliers: Samples that deviate significantly from the main cluster could indicate a failed synthesis, contamination, or degradation.

Discriminate between different crystalline forms (polymorphs): If the compound can exist in different solid-state forms, their spectroscopic fingerprints will likely differ, and PCA could distinguish between them.

Monitor process consistency: Spectra taken at different points in a manufacturing process can be analyzed to ensure consistency and identify any deviations from the standard process.

Multivariate Calibration

For quantitative analysis, techniques such as Partial Least Squares (PLS) regression could be employed. By building a PLS model, it would be possible to correlate the spectroscopic data with a property of interest, such as the concentration of this compound in a mixture or the presence of a specific impurity. This would allow for rapid and non-destructive quantitative analysis, which is highly valuable in industrial settings.

The integration of chemometrics with spectroscopic techniques provides a powerful framework for a deeper understanding and quality control of chemical compounds like this compound.

No Publicly Available Theoretical and Computational Studies Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific theoretical and computational studies detailing the quantum chemical calculations, molecular dynamics, solvent effects, or reactivity predictions for the compound this compound were identified.

While the requested outline provides a robust framework for a thorough computational analysis of a chemical compound, the necessary research and published data for this compound are not available in the public domain. The search included queries for the compound by name and by its CAS number (876-85-7) in conjunction with relevant computational chemistry terms.

The search results did yield general information on related classes of compounds, such as α-aminonitriles, morpholine derivatives, and cyclopentanecarbonitrile. These studies discuss the application of theoretical methods like Density Functional Theory (DFT) and molecular dynamics simulations to understand the structure, reactivity, and properties of these broader chemical families. However, none of the available resources provide specific data or analysis for this compound.

Consequently, it is not possible to generate a scientifically accurate article with the detailed research findings and data tables as requested in the instructions for the following sections:

Theoretical and Computational Studies on 1 Morpholin 4 Ylcyclopentanecarbonitrile

Prediction of Reactivity and Selectivity

Without dedicated computational studies on 1-Morpholin-4-ylcyclopentanecarbonitrile, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Applications of 1 Morpholin 4 Ylcyclopentanecarbonitrile in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The chemical reactivity of 1-Morpholin-4-ylcyclopentanecarbonitrile is largely dictated by the nitrile functional group, which can be readily transformed into a variety of other functionalities, including primary amines, ketones, carboxylic acids, and amides. This versatility makes it an exceptionally useful starting material for the synthesis of a wide range of substituted cyclopentane (B165970) derivatives.

Precursor for Amine Synthesis

The nitrile group of this compound can be readily reduced to a primary amine, yielding (1-(morpholin-4-yl)cyclopentyl)methanamine. This transformation is a cornerstone of its utility, as the resulting diamine structure is a valuable synthon for the construction of more complex nitrogen-containing compounds.

Detailed Research Findings:

The reduction of nitriles to primary amines is a well-established transformation in organic chemistry, and various reducing agents can be employed to achieve this. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Raney nickel or palladium on carbon), and other hydride donors. The choice of reducing agent can be critical in achieving high yields and avoiding side reactions. For a substrate like this compound, milder reducing agents may be preferred to ensure the integrity of the morpholine (B109124) ring.

| Reaction | Reagents and Conditions | Product |

| Reduction of Nitrile | 1. LiAlH₄, THF, reflux2. H₂O workup | (1-(morpholin-4-yl)cyclopentyl)methanamine |

| Catalytic Hydrogenation | H₂, Raney Ni, EtOH, high pressure | (1-(morpholin-4-yl)cyclopentyl)methanamine |

This table represents plausible synthetic routes based on standard organic chemistry principles.

Precursor for Ketone Synthesis

The nitrile functionality of this compound can serve as a precursor for the synthesis of ketones through the addition of organometallic reagents, such as Grignard or organolithium reagents. This reaction, often referred to as the Blaise reaction, proceeds through an imine intermediate which is subsequently hydrolyzed to afford the desired ketone.

Detailed Research Findings:

The reaction of a nitrile with an organometallic reagent is a classical method for the formation of carbon-carbon bonds and the synthesis of ketones. The process involves the nucleophilic attack of the organometallic reagent on the electrophilic carbon of the nitrile, forming a metalloimine intermediate. Careful control of the reaction conditions and a hydrolytic workup are essential to prevent the secondary reaction of the ketone product with another equivalent of the organometallic reagent. The use of morpholine amides, which are structurally related, has been shown to prevent over-addition in similar reactions, suggesting that the morpholine moiety in this compound might influence the reactivity in a favorable manner.

| Organometallic Reagent | Reaction Conditions | Product |

| Phenylmagnesium bromide (PhMgBr) | 1. THF, 0 °C to rt2. H₃O⁺ workup | (1-morpholin-4-ylcyclopentyl)(phenyl)methanone |

| Methyllithium (CH₃Li) | 1. Diethyl ether, -78 °C to rt2. H₃O⁺ workup | 1-(1-morpholin-4-ylcyclopentyl)ethan-1-one |

This table illustrates potential ketone synthesis pathways from this compound.

Precursor for Carboxylic Acid and Amide Synthesis

Hydrolysis of the nitrile group in this compound provides a direct route to 1-morpholin-4-ylcyclopentanecarboxylic acid. This transformation can be achieved under either acidic or basic conditions. Furthermore, partial hydrolysis or controlled reaction conditions can lead to the formation of the corresponding amide, 1-morpholin-4-ylcyclopentanecarboxamide.

Detailed Research Findings:

The hydrolysis of nitriles is a fundamental reaction in organic synthesis. Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting carboxylic acid is a versatile intermediate that can be further functionalized. The synthesis of related 1-arylcyclopentane-1-carboxylic acids via alkaline hydrolysis of the corresponding nitriles has been reported, demonstrating the feasibility of this approach. researchgate.net The conversion of nitriles to amides can be achieved using various methods, including treatment with certain metal catalysts in the presence of water or by using reagents like hydrogen peroxide under basic conditions.

| Reaction | Reagents and Conditions | Product |

| Full Hydrolysis (Acidic) | H₂SO₄ (aq), heat | 1-morpholin-4-ylcyclopentanecarboxylic acid |

| Full Hydrolysis (Basic) | NaOH (aq), heat, then H₃O⁺ | 1-morpholin-4-ylcyclopentanecarboxylic acid |

| Partial Hydrolysis to Amide | H₂O₂, NaOH (aq), EtOH | 1-morpholin-4-ylcyclopentanecarboxamide |

This table outlines the expected products from the hydrolysis of this compound.

Formation of Heterocyclic Compounds

The reactive nitrile group, in conjunction with the adjacent cyclopentyl ring, makes this compound a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. For instance, the nitrile can participate in cycloaddition reactions or be used to construct rings through multi-step sequences. One notable application is in the synthesis of spiro-heterocycles, where the cyclopentane ring becomes part of a spirocyclic system.

Detailed Research Findings:

Nitriles are known to be versatile functional groups for the construction of nitrogen-containing heterocycles such as tetrazoles, triazoles, and pyrimidines. For example, the [3+2] cycloaddition of azides with nitriles is a common method for the synthesis of tetrazoles. While specific examples utilizing this compound are not prevalent in the literature, the underlying reactivity of the nitrile group suggests its potential in such transformations. The synthesis of spiro-heterocycles is an area of growing interest in medicinal chemistry, and the cyclopentane scaffold of this molecule provides an ideal starting point for the construction of such three-dimensional structures.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. The functional groups present in this compound and its derivatives make them attractive candidates for integration into well-known MCRs, such as the Passerini and Ugi reactions.

Detailed Research Findings:

While direct participation of this compound in MCRs is not extensively documented, its derivatives could be valuable components. For example, the corresponding carboxylic acid (1-morpholin-4-ylcyclopentanecarboxylic acid) could be used as the acid component in the Ugi four-component reaction or the Passerini three-component reaction. researchgate.netnih.govresearchgate.net Similarly, the primary amine derivative, (1-(morpholin-4-yl)cyclopentyl)methanamine, could serve as the amine component in the Ugi reaction. The use of such complex, pre-functionalized building blocks in MCRs allows for the rapid generation of molecular diversity and the synthesis of complex, drug-like molecules.

Catalyst Design and Development Utilizing this compound Scaffolds

The rigid cyclopentane framework and the presence of a Lewis basic morpholine nitrogen in the this compound scaffold suggest its potential use in the design and development of novel catalysts and ligands for asymmetric synthesis. The morpholine moiety can act as a coordinating group for metal centers, while the cyclopentane ring provides a robust and sterically defined backbone.

Detailed Research Findings:

Chiral ligands are crucial for enantioselective catalysis. The synthesis of chiral derivatives of this compound could lead to a new class of ligands. For example, resolution of the racemic carboxylic acid or amine derivatives could provide enantiomerically pure starting materials. These chiral building blocks could then be elaborated into more complex ligand structures. The morpholine nitrogen, along with other strategically introduced donor atoms, could form a bidentate or tridentate ligand capable of coordinating to a transition metal. The steric bulk of the cyclopentyl group and the conformational rigidity of the morpholine ring could play a key role in inducing asymmetry in catalytic reactions. While this application is currently speculative, the structural features of the molecule are highly suggestive of its potential in this area. researchgate.net

Potential Roles in Emerging Chemical Fields

Supramolecular Chemistry and Host-Guest Interactions

There is currently no available research demonstrating the use of 1-Morpholin-4-ylcyclopentanecarbonitrile in the design of molecular recognition systems.

No studies have been found that describe the application of this compound in self-assembly processes.

Polymer Chemistry and Functional Polymer Synthesis

Information regarding the incorporation of this compound into polymer backbones or side chains is not present in the current body of scientific literature.

There is no documented evidence of derivatives of this compound being used to tailor polymer properties.

Advanced Materials Science Applications (as a precursor)

No literature has been identified that points to the use of this compound as a precursor in advanced materials science.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Morpholin-4-ylcyclopentanecarbonitrile in laboratory settings?

- Methodological Answer : Prioritize proper ventilation (minimum 100 ft/min airflow) and use chemical fume hoods to minimize inhalation risks. Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. In case of spills, use inert adsorbents (e.g., silica gel) and avoid water to prevent unintended reactions. Store in sealed containers away from oxidizers and ignition sources .

Q. How can synthetic routes for this compound be optimized to improve yield?

- Methodological Answer : Explore cyclopropanation or cyclopentane ring formation via nitrile group introduction, as seen in structurally similar compounds like 1-(4-chlorophenyl)cyclopropanecarbonitrile. Monitor reaction intermediates using HPLC or GC-MS, and adjust catalysts (e.g., palladium or copper-based systems) to reduce byproducts. Temperature control (e.g., maintaining 50–60°C) is critical to avoid decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use -NMR to confirm morpholine ring integration (4H multiplet at δ 3.5–3.7 ppm) and cyclopentane proton splitting patterns. FT-IR can validate the nitrile group (C≡N stretch ~2240 cm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, particularly for distinguishing isomers .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in this compound derivatives?

- Methodological Answer : Use SHELXL for refinement against high-resolution X-ray data to model disorder in the morpholine ring or cyclopentane conformation. For twinned crystals, employ the TWIN/BASF commands to partition overlapping reflections. Validate hydrogen bonding (e.g., C≡N⋯H interactions) using SHELXPRO’s geometric analysis tools .

Q. What strategies address contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Cross-validate DFT-calculated reaction pathways (e.g., nitrile group nucleophilic attack) with kinetic studies (UV-Vis monitoring) and isotopic labeling. If discrepancies persist, re-examine solvent effects (polar aprotic vs. protic) using COSMO-RS simulations, as solvation can alter transition states .

Q. How can conformational dynamics of the morpholine ring influence the compound’s biological activity?

- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to map ring puckering and chair-flip transitions. Correlate these with in vitro assays (e.g., enzyme inhibition) to identify bioactive conformers. Synchrotron radiation can capture time-resolved crystallographic snapshots of conformational changes .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Apply principal component analysis (PCA) to solubility datasets to identify outliers. Use Hansen solubility parameters (HSPs) to model solvent interactions, and validate with partial least squares (PLS) regression. Replicate measurements under controlled humidity to mitigate hygroscopic effects .

Q. How can cryo-EM complement X-ray crystallography for studying amorphous phases of this compound?

- Methodological Answer : Prepare vitrified samples to capture transient amorphous states. Use RELION for 3D reconstruction of low-contrast particles, and align with X-ray pair distribution function (PDF) data to resolve short-range order. This hybrid approach is critical for studying polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.